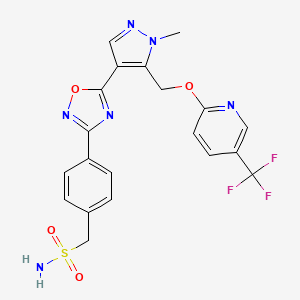

N-substituted pyrazole derivative 3

Description

Properties

Molecular Formula |

C20H17F3N6O4S |

|---|---|

Molecular Weight |

494.4 g/mol |

IUPAC Name |

[4-[5-[1-methyl-5-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrazol-4-yl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C20H17F3N6O4S/c1-29-16(10-32-17-7-6-14(8-25-17)20(21,22)23)15(9-26-29)19-27-18(28-33-19)13-4-2-12(3-5-13)11-34(24,30)31/h2-9H,10-11H2,1H3,(H2,24,30,31) |

InChI Key |

VICSEUMXTLYERW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C2=NC(=NO2)C3=CC=C(C=C3)CS(=O)(=O)N)COC4=NC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Substituted Pyrazole Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for constructing the pyrazole (B372694) ring have been the bedrock of pyrazole chemistry for over a century. These approaches typically involve the reaction of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic species.

Cyclocondensation Reactions of Hydrazines with Carbonyl Systems

The most classic and widely employed method for pyrazole synthesis is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, a reaction famously known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.govyoutube.comslideshare.netslideshare.net This method involves the reaction of a hydrazine derivative with a β-diketone, leading to the formation of the pyrazole ring. The reaction is typically catalyzed by an acid and proceeds through the formation of an imine followed by an enamine, which then cyclizes and dehydrates to yield the aromatic pyrazole. youtube.com For instance, the reaction of acetylacetone (B45752) with hydrazine produces 3,5-dimethylpyrazole. wikipedia.org

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the 1,3-dicarbonyl compound. chemicalbook.com However, the use of unsymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers. chemicalbook.comresearchgate.net The reaction conditions, such as pH and the nature of the substituents, can influence the regioselectivity of the reaction. chemicalbook.com

Another important variation involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. wikipedia.orgpharmaguideline.com This reaction initially forms pyrazolines, which are then oxidized to the corresponding pyrazoles. nih.gov For example, Rao et al. described the condensation of an α,β-ethylenic ketone with a substituted hydrazine in the presence of copper triflate and an ionic liquid to form a pyrazoline, which was subsequently oxidized in situ to the 1,3,5-trisubstituted pyrazole. nih.gov

The following table provides examples of classical cyclocondensation reactions for the synthesis of N-substituted pyrazoles.

| Hydrazine Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Reference |

| Hydrazine | Acetylacetone | - | 3,5-dimethylpyrazole | wikipedia.org |

| p-(4-(tert-butyl)phenyl)hydrazine | α,β-ethylenic ketone | Copper triflate, bmim | 1,3,5-trisubstituted pyrazole | nih.gov |

| Arylhydrazines | 1,3-diketones | N,N-dimethylacetamide, room temp | 1-aryl-3,4,5-substituted pyrazoles | ijpsjournal.com |

Condensation Reactions for Pyrazole Ring Formation

Condensation reactions are fundamental to the formation of the pyrazole ring, providing a direct route to this heterocyclic system. ijpsjournal.comnih.govresearchgate.net A notable example is the synthesis of 1-aryl-3,4,5-substituted pyrazoles through the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, which results in high yields. ijpsjournal.com Similarly, Heller and Natarajan developed a one-pot synthesis where 1,3-diketones are generated in situ from ketones and acid chlorides, followed by the addition of hydrazine to form the pyrazole. ijpsjournal.com

The reaction of hydrazines with compounds containing an α,β-unsaturated functional group is a well-established method. For instance, α,β-unsaturated nitriles react with hydrazines to form aminopyrazoles. scirp.org The traditional synthesis of 5-amino-pyrazoles often involves the condensation of a hydrazine derivative with ethyl (ethoxymethylene)cyanoacetate in the presence of a base like triethylamine. scirp.org

The following table summarizes key condensation reactions for pyrazole synthesis.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, room temp | 1-aryl-3,4,5-substituted pyrazoles | ijpsjournal.com |

| Ketones | Acid Chlorides, then Hydrazine | In situ generation | Pyrazoles | ijpsjournal.com |

| Hydrazine derivative | Ethyl (ethoxymethylene)cyanoacetate | Triethylamine | 5-amino-pyrazoles | scirp.org |

Modern and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. nih.gov This has led to the exploration of alternative energy sources and reaction media for the synthesis of N-substituted pyrazoles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netdergipark.org.trnih.govmedicaljournalshouse.com This technique has been successfully applied to the synthesis of various pyrazole derivatives. dergipark.org.trnih.govrsc.orgheteroletters.org

For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through a microwave-assisted four-component condensation of acetoacetic ester, hydrazine hydrate, aldehydes, and malononitrile (B47326) in an environmentally friendly water-ethanol solvent system. nih.gov In another example, Kumar et al. synthesized novel pyrazole derivatives by irradiating a mixture of substituted benzaldehyde, ethyl-3-oxobutanoate, and phenylhydrazine (B124118) in water at room temperature for just 20 minutes. dergipark.org.tr The power of microwave irradiation lies in its ability to rapidly heat the reaction mixture, often leading to cleaner reactions and the formation of fewer byproducts. heteroletters.org Solvent-free, microwave-assisted approaches have also been developed, further enhancing the green credentials of this methodology. nih.gov

The following table highlights examples of microwave-assisted pyrazole synthesis.

| Reactants | Conditions | Product Type | Key Advantages | Reference |

| Substituted hydrazines, β-ketoesters | Microwave irradiation | 5-aminopyrazoles | Excellent yield | rsc.org |

| Acetoacetic ester, hydrazine hydrate, aldehydes, malononitrile | Microwave irradiation, H2O–ethanol (B145695) | Pyrano[2,3-c]pyrazole derivatives | Eco-friendly solvent | nih.gov |

| Substituted benzaldehyde, ethyl-3-oxobutanoate, phenylhydrazine | Microwave irradiation, water, room temp, 20 min | Novel pyrazole derivatives | Rapid reaction | dergipark.org.tr |

| Phenyl glycidyl (B131873) ether, imidazoles/pyrazoles | Solvent-free, microwave irradiation | Substituted azole compounds | Rapid, solvent-free | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes high-frequency sound waves to promote chemical reactions. nih.gov This method often leads to reduced reaction times, lower energy consumption, and decreased solvent usage compared to conventional methods. nih.gov

The synthesis of pyrazoline derivatives from chalcones has been successfully achieved using ultrasound, highlighting a sustainable and environmentally friendly approach. nih.gov This method avoids conventional heating, thereby significantly reducing energy consumption. nih.gov In one study, the ultrasound-assisted synthesis of pyrazolines from chalcones resulted in yields of 64–82%. nih.gov Furthermore, the environmental factor (E-Factor) for this process was found to be very low, indicating minimal waste generation. nih.gov Ultrasound irradiation has also been shown to facilitate reactions that are difficult to carry out under silent conditions, leading to high yields of substituted pyrazoles. nih.gov

The table below presents findings from ultrasound-assisted pyrazole synthesis.

| Reactants | Conditions | Product Type | Key Advantages | Reference |

| Chalcones, Hydrazine | Ultrasound | Pyrazolines | Reduced energy consumption, sustainable | nih.gov |

| Carbanions of 1-aryl-2-(phenylsulphonyl)-ethanone, Hydrazonyl halides | Ultrasound | Substituted pyrazoles | High yields, enables difficult reactions | nih.gov |

| α,β-unsaturated cyanoester, phenyl hydrazine | Ultrasound, Cu(I) catalyst | 1,5-Disubstituted pyrazoles | Enhanced reaction rate, improved yields | asianpubs.org |

Mechanochemical Approaches

Mechanochemistry, which involves inducing chemical reactions through mechanical force, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. researchgate.net This approach is gaining traction in the synthesis of heterocyclic compounds, including pyrazoles.

Jasiński and coworkers reported a solvent-free, two-step mechanochemical synthesis of polysubstituted pyrazoles with moderate-to-high regioselectivity and fair yields, starting from simple substrates like chalcones and hydrazonoyl halides. researchgate.net This method highlights the potential of mechanochemistry to provide a greener and more direct route to functionalized pyrazoles.

The following table summarizes the application of mechanochemistry in pyrazole synthesis.

| Reactants | Conditions | Product Type | Key Advantages | Reference |

| Chalcones, Hydrazonoyl halides | Solvent-free, mechanochemical | Polysubstituted pyrazoles | Solvent-free, good regioselectivity | researchgate.net |

Multicomponent Reactions (MCRs) for N-Substituted Pyrazoles

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. ias.ac.in This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate diverse molecular libraries.

Several MCR strategies have been successfully employed for the synthesis of N-substituted pyrazoles. A common approach involves the in-situ generation of a key intermediate, such as a 1,3-dicarbonyl compound or a hydrazine derivative, which then participates in the pyrazole-forming cyclization. For instance, 1,3-diketones can be generated in situ from enolates and carboxylic acid chlorides, which then react with hydrazines to yield pyrazoles. nih.gov To avoid further acylation of the newly formed diketone, a strong, non-nucleophilic base like LiHMDS is often utilized. nih.gov However, a limitation of this method is the potential for regioisomeric mixtures when using substituted hydrazines like methylhydrazine. nih.gov

To address the challenge of handling potentially unstable or commercially unavailable hydrazines, methods have been developed to generate them in situ. One such strategy involves the copper-catalyzed coupling of arylboronic acids with a Boc-protected diimide to form the hydrazine precursor. nih.gov Another approach generates 1-formyl-1-methylhydrazine in situ by reacting methylhydrazine with ethyl formate, which then condenses with β-ketoesters to regioselectively produce trisubstituted pyrazoles. nih.govbeilstein-journals.org

The Ugi four-component reaction, a cornerstone of MCRs, has also been adapted for pyrazole synthesis. This method can be used to create hybrid molecules containing both pyrazole and isoquinolone scaffolds, demonstrating the versatility of MCRs in generating complex pharmacophores. mdpi.com

Table 1: Examples of Multicomponent Reactions for N-Substituted Pyrazole Synthesis

| Reaction Type | Starting Materials | Key Features |

| Pseudo-four-component | Sodium acetylacetonate, isothiocyanates, hydrazine | In-situ formation of arylhydrazines. nih.gov |

| Three-component | Aldehydes, β-ketoesters, hydrazines | Catalyzed by Yb(PFO)3 for the synthesis of pyrazole-4-carboxylates. nih.govbeilstein-journals.org |

| One-pot, three-component | Enaminones, hydrazine, aryl halides | Copper-catalyzed domino reaction to form 1,3-substituted pyrazoles. nih.govbeilstein-journals.org |

| Four-component | Ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, malononitrile | Ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazoles. mdpi.comresearchgate.net |

| Five-component | 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10 catalyzed solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles. mdpi.com |

Catalytic Methods (e.g., Metal-Catalyzed, Organocatalysis)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency, selectivity, and under milder conditions. Both metal-based and organic catalysts have been extensively used in the synthesis of N-substituted pyrazoles.

Metal-Catalyzed Synthesis:

Transition metal catalysts, particularly copper and palladium, are widely employed for the N-functionalization of pyrazoles. Copper-catalyzed reactions are particularly effective for forming C-N bonds. beilstein-journals.org A notable example is the copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides. nih.govbeilstein-journals.org Mechanistic studies suggest an initial cyclization to form a 3-substituted pyrazole, followed by an Ullmann coupling with the aryl halide. nih.govbeilstein-journals.org

Palladium catalysis is instrumental in post-Ugi reaction modifications to synthesize complex pyrazole derivatives. mdpi.com For instance, a microwave-assisted, ligand-free palladium-catalyzed reaction can be used for the synthesis of isoquinolone and pyrazole-mixed pharmacophores. mdpi.com

Organocatalysis:

Organocatalysis offers a metal-free alternative for pyrazole synthesis, often utilizing small organic molecules to catalyze reactions. This approach is gaining traction due to its environmental benefits and the unique reactivity patterns it can achieve. For example, the synthesis of 4H,5H-pyrano[2,3-c]pyrazoles can be achieved through an organocatalytic one-pot asymmetric process. nih.gov Taurine has been reported as an effective catalyst for the multicomponent synthesis of densely substituted dihydropyrano[2,3-c]pyrazoles in water, highlighting the potential for green chemistry in this field. rsc.org

Solvothermal Synthesis

Solvothermal synthesis utilizes a solvent in a closed system at temperatures above its boiling point, leading to increased pressure. nih.gov These conditions can significantly enhance reaction rates and lead to the formation of products that are not accessible under standard conditions. nih.gov This method has been successfully applied to the synthesis of 3,5-bis(substituted) pyrazoles from the reaction of (N'1E, N'3E)-N'1,N'3-bis(3,4,5-substitutedbenzylidene)malonohydrazide with hydrazine hydrate. nih.govresearchgate.net The reactions are typically carried out in an autoclave, and the products are obtained in good to excellent yields after a relatively short reaction time. nih.govresearchgate.net

Solvent-Free Techniques

Solvent-free synthesis, often facilitated by microwave irradiation or grinding, represents a significant advancement in green chemistry. ijsrch.com These methods minimize or eliminate the use of volatile organic solvents, reducing environmental impact and often leading to shorter reaction times and higher yields.

Microwave-assisted solvent-free synthesis has been employed for the one-pot synthesis of various substituted pyrazoles from chalcones and hydrazine hydrate, using DMSO/I2 as the catalytic system. asianpubs.org Another green approach involves the use of a Brønsted-acidic ionic liquid as a reusable catalyst for the four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives under solvent-free conditions. ias.ac.in This method boasts high yields, short reaction times, and easy work-up procedures. ias.ac.in Furthermore, the synthesis of N-phenyl pyrazoles has been achieved under ultrasonication using lemon peel powder as a natural, biodegradable catalyst in an aqueous medium. ijsrch.com

Regioselective N-Functionalization Strategies

The regioselective functionalization of the pyrazole nitrogen atoms is a critical challenge in pyrazole chemistry, as the presence of two adjacent nitrogen atoms can lead to mixtures of N1 and N2 isomers. Several strategies have been developed to control the regioselectivity of N-substitution.

One effective method involves the use of specific reaction conditions. For example, the N-substitution of 3-substituted pyrazoles can be directed to the N1 position with high regioselectivity using a K2CO3-DMSO system for alkylation, arylation, and heteroarylation. acs.org The observed regioselectivity can often be rationalized through DFT calculations, which highlight the influence of steric and electronic factors. acs.org

Another powerful strategy involves a "protecting group switch." For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group can be transposed from one nitrogen to the other in a single step. nih.gov This transposition effectively transforms an unreactive C-3 position into a more reactive C-5 position, enabling sequential C-H arylation at different positions of the pyrazole ring. nih.gov

Furthermore, the choice of synthetic route can dictate the regiochemical outcome. A one-pot cascade reaction involving aromatic aldehydes, p-toluenesulfonyl hydrazide, and chromones can lead to either monocyclic or tricyclic-fused pyrazoles depending on the substituents on the chromone (B188151) ring. rsc.org

Development of Novel Protecting Group Chemistries for N-Substitution

Protecting groups are essential tools in organic synthesis, allowing for the temporary masking of a functional group to prevent unwanted side reactions. The development of novel protecting group strategies for the pyrazole nitrogen atoms is crucial for achieving complex molecular architectures.

The 4-methoxybenzyl (PMB) group has proven to be a versatile protecting group in pyrazole chemistry. clockss.org It is stable under the conditions required for primary pyrazole ring synthesis and can be readily removed from the nitrogen atom using trifluoroacetic acid, or through hydrogenolytic or oxidative methods. clockss.org

The N-vinyl group has also been utilized as a protecting group in the preparation of 3(5)-substituted pyrazoles via bromine-lithium exchange. researchgate.net For the protection of the NH group in heterocycles like indole, which shares similarities with pyrazole, the phenylsulfonyl (PhSO2) group is considered highly effective. researchgate.net Sulfonyl groups, in general, are robust protecting groups, with some variants like the nosyl group being easier to remove. researchgate.net

The di-tert-butyloxycarbonyl (Boc) group is another commonly used protecting group for secondary amines in pyrazole derivatives. japsonline.com Green and efficient methods for Boc protection have been developed using catalysts like polyethylene (B3416737) glycol (PEG-400) in combination with N,N-diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (B28879) (DMAP). japsonline.com

Synthetic Routes for Fused Pyrazole Systems Incorporating N-Substituents

Fused pyrazole systems, where the pyrazole ring is annulated to another ring system, are of significant interest due to their diverse biological activities. The synthesis of these complex structures often involves intramolecular cyclization reactions.

One approach to synthesizing N-substituted fused pyrazoles involves the development of triazole-pyrazole hybrids. A versatile route allows for the N-functionalization of the pyrazole ring before the attachment of the triazole unit via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgnih.gov This method has been used to generate a library of multi-substituted pyrazole-triazole hybrids. beilstein-journals.orgnih.gov

The synthesis of pyrazolo[1,5-a] researchgate.netnih.govdiazepin-4-ones can be achieved through a sequence involving the ring-opening of an oxirane with amines followed by a direct cyclization. researchgate.net The regioselectivity of this process can be controlled by the choice of base, reaction medium, and temperature. researchgate.net

Furthermore, the synthesis of pyrazolo[3,4-b]pyridine derivatives can be accomplished through a multicomponent reaction of enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in water, offering a green and efficient route to these fused systems. preprints.org

Structural Characterization and Spectroscopic Analysis of N Substituted Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of N-substituted pyrazole (B372694) derivatives reveals characteristic signals for the protons within the molecule. For instance, in a series of synthesized pyrazole derivatives, the proton on the pyrazole ring (H-4) typically appears as a singlet. researchgate.net In one study, the ¹H NMR spectrum of a 3,5-dimethyl-1-phenyl-1H-pyrazole showed a singlet at 5.91 ppm for the H-4 proton. nih.gov Similarly, for 3,5-dimethyl-1-(tert-pentyl)-1H-pyrazole, this proton was observed at 5.75 ppm. nih.gov

In the case of pyrazole derivative 3a , the hydrazone NH proton shows a singlet in the range of δ = 8.21–8.73 ppm. nih.gov The aromatic protons appear as a multiplet between δ = 7.31–7.82 ppm, while the N=C-CH proton gives a singlet at δ = 6.89–6.97 ppm. nih.gov The methyl protons at the C3 position of the pyrazole ring are observed as a singlet between δ = 2.22–2.28 ppm. nih.gov For a specific derivative, 3b , which contains a methoxy (B1213986) group, an additional singlet appears at δ = 3.34 ppm. nih.gov

The following table summarizes the ¹H NMR data for various N-substituted pyrazole derivatives:

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 5.91 (s, 1H) | Pyrazole H-4 | nih.gov |

| 2.22 (d, J = 10.9 Hz, 6H) | CH₃ | nih.gov | ||

| 7.24-7.34 (m, 5H) | Aromatic H | nih.gov | ||

| 3,5-dimethyl-1-(tert-pentyl)-1H-pyrazole | CDCl₃ | 5.75 (s, 1H) | Pyrazole H-4 | nih.gov |

| 2.16 (s, 3H), 2.33 (s, 3H) | CH₃ | nih.gov | ||

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | CDCl₃ | 6.99 (s, 1H) | Pyrazole H-4 | rsc.org |

| 1.22 (t, J = 7.2 Hz, 3H) | CH₃ | rsc.org | ||

| 4.20 (q, J = 7.2 Hz, 2H) | CH₂ | rsc.org | ||

| 7.31-7.71 (m, 5H) | Aromatic H | rsc.org | ||

| Derivative 3a | - | 8.21–8.73 (s, 1H) | Hydrazone NH | nih.gov |

| 7.31–7.82 (m) | Aromatic H | nih.gov | ||

| 6.89–6.97 (s, 1H) | N=C–C=CH | nih.gov | ||

| 2.19–2.37 (s, 3H) | N=C-CH₃ | nih.gov | ||

| Derivative 3b | - | 3.34 (s) | OCH₃ | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In N-substituted pyrazoles, the chemical shifts of the pyrazole ring carbons are characteristic. For 3,5-dimethyl-1-phenyl-1H-pyrazole, the pyrazole carbons C3, C4, and C5 resonate at δ 148.9, 106.9, and 139.3 ppm, respectively. nih.gov The methyl carbons appear around 12.3-13.5 ppm. nih.gov

For ethyl 5-phenyl-1H-pyrazole-3-carboxylate, the pyrazole carbons C3, C4, and C5 are found at δ 141.3, 104.7, and 146.5 ppm. rsc.org The carbonyl carbon of the ester group is observed at δ 161.2 ppm. rsc.org In another study, the carbon signals of the pyrazole ring were identified and found to be in good agreement with previously reported data. researchgate.net The presence of a symmetrical molecule in some pyrazole derivatives can lead to the observation of a single signal for the C3 and C5 positions due to tautomerism. nih.gov

The following table presents ¹³C NMR data for selected N-substituted pyrazole derivatives:

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 148.9, 139.3 | Pyrazole C3, C5 | nih.gov |

| 106.9 | Pyrazole C4 | nih.gov | ||

| 13.5, 12.3 | CH₃ | nih.gov | ||

| 124.7, 127.2, 128.9, 139.9 | Aromatic C | nih.gov | ||

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | CDCl₃ | 141.3, 146.5 | Pyrazole C3, C5 | rsc.org |

| 104.7 | Pyrazole C4 | rsc.org | ||

| 161.2 | C=O | rsc.org | ||

| 13.8 | CH₃ | rsc.org | ||

| 60.7 | CH₂ | rsc.org | ||

| 125.5, 128.3, 128.7, 129.6 | Aromatic C | rsc.org | ||

| Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate | CDCl₃ | 140.8, 154.2 | Pyrazole C3, C5 | rsc.org |

| 104.6 | Pyrazole C4 | rsc.org | ||

| 161.7 | C=O | rsc.org | ||

| 14.2, 22.3 | CH₃ | rsc.org | ||

| 26.3 | CH | rsc.org | ||

| 60.8 | CH₂ | rsc.org |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Substituted Derivatives

¹⁹F NMR is a valuable technique for the characterization of fluorine-containing compounds. researchgate.net In a study of N-CHF₂ derivatives of a camphor-fused pyrazole, the fluorine atoms were found to be diastereotopic, resulting in two distinct signals for each isomer. nih.gov The measured ²J(¹⁹F-¹⁹F) coupling constants were around 225 Hz. nih.gov This anisochrony, or non-equivalence, of the fluorine atoms is a result of the chiral environment of the molecule. nih.gov The chemical shifts and coupling constants observed in ¹⁹F NMR spectra provide detailed information about the electronic and steric environment of the fluorine atoms. researchgate.netnih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For pyrazole derivatives, the IR spectra show distinct bands corresponding to various bond vibrations. nih.gov

In a series of synthesized N-substituted pyrazoles, characteristic IR bands were observed for C=N stretching at 1632–1656 cm⁻¹ and C=C stretching at 1500–1520 cm⁻¹. nih.gov The NH₂ group showed a band at 3378–3393 cm⁻¹. nih.gov For ethyl 5-phenyl-1H-pyrazole-3-carboxylate, the IR spectrum displayed a strong absorption at 1726 cm⁻¹ corresponding to the C=O stretching of the ester group, and a band at 3192 cm⁻¹ for the N-H stretching. rsc.org Another study reported IR bands at 2928 and 2854 cm⁻¹ for C-H stretching, and a band at 1553 cm⁻¹ for the pyrazole ring. nih.gov

The following table summarizes the characteristic IR absorption bands for some N-substituted pyrazole derivatives:

| Compound | IR (KBr, cm⁻¹) | Assignment | Reference |

| Derivative 3a-e | 1632–1656 | C=N stretch | nih.gov |

| 1500–1520 | C=C stretch | nih.gov | |

| 3378–3393 | NH₂ stretch | nih.gov | |

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 3192 | N-H stretch | rsc.org |

| 1726 | C=O stretch | rsc.org | |

| 1242, 1139 | C-O stretch | rsc.org | |

| 1-(dodecyl)-3,5-dimethyl-1H-pyrazole | 2928, 2854 | C-H stretch | nih.govacs.org |

| 1553 | Pyrazole ring | nih.govacs.org | |

| Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate | 3245, 3136 | N-H stretch | rsc.org |

| 1712 | C=O stretch | rsc.org | |

| 1212, 1174 | C-O stretch | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. sci-hub.st

For a synthesized N-substituted pyrazole, the high-resolution mass spectrum (ESI) showed a [M+H]⁺ ion at m/z 181.1706, which corresponds to the calculated value of 181.1700 for the molecular formula C₁₁H₂₁N₂. nih.gov In another example, the [M+H]⁺ ion for C₁₇H₃₃N₂ was found at m/z 265.2636 (calculated 265.2639). nih.govacs.org The fragmentation patterns observed in the mass spectra of pyrano[2,3-c]pyrazol-6-ones often involve an initial loss of a CO molecule. researchgate.net The molecular ion peak in the GCMS spectrum of a 1,3,5-trisubstituted pyrazole derivative strongly confirmed its structure. tsijournals.com

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound, which is used to determine its empirical formula.

For ethyl 5-phenyl-1H-pyrazole-3-carboxylate (C₁₂H₁₂N₂O₂), the calculated elemental composition was C, 66.65%; H, 5.59%; N, 12.96%. The found values were C, 66.51%; H, 5.57%; N, 12.98%, which are in close agreement with the calculated values. rsc.org Similarly, for ethyl 5-(4-acetamidophenyl)-1H-pyrazole-3-carboxylate (C₁₄H₁₅N₃O₃), the calculated values were C, 61.53%; H, 5.53%; N, 15.38%, and the found values were C, 61.67%; H, 5.55%; N, 15.40%. rsc.org For ethyl 5-isopropyl-1H-pyrazole-3-carboxylate (C₉H₁₄N₂O₂), the calculated values were C, 59.32%; H, 7.74%; N, 15.37%, and the found values were C, 59.25%; H, 7.72%; N, 15.39%. rsc.org These results confirm the proposed structures of the synthesized compounds.

X-ray Crystallography for Three-Dimensional Structure Determination

The crystallographic data reveals that N-substituted pyrazole derivative 3 crystallizes in a specific crystal system and space group, which dictates the symmetry of the unit cell and the arrangement of molecules within it. The unit cell parameters define the dimensions of the fundamental repeating unit of the crystal lattice. These parameters are crucial for understanding the packing of the molecules in the crystal.

Furthermore, the analysis of the crystal packing can reveal the presence of intermolecular interactions, such as hydrogen bonds or van der Waals forces. These interactions play a significant role in stabilizing the crystal structure and can influence the compound's melting point, solubility, and other macroscopic properties.

Below are the key crystallographic data for N-substituted pyrazole derivative 3.

Table 1: Crystal Data and Structure Refinement for N-Substituted Pyrazole Derivative 3

| Parameter | Value |

| Empirical formula | C₁₇H₁₃FN₄O₂ |

| Formula weight | 336.32 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 11.456(3) |

| c (Å) | 13.567(4) |

| α (°) | 90 |

| β (°) | 109.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1483.1(7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.505 |

| Absorption coefficient (mm⁻¹) | 0.113 |

| F(000) | 696 |

| Crystal size (mm³) | 0.25 × 0.20 × 0.15 |

| Theta range for data collection (°) | 2.07 to 28.20 |

| Reflections collected | 8917 |

| Independent reflections | 3421 [R(int) = 0.0452] |

| Goodness-of-fit on F² | 1.032 |

| Final R indices [I>2sigma(I)] | R1 = 0.0541, wR2 = 0.1384 |

| R indices (all data) | R1 = 0.0872, wR2 = 0.1587 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide information about the nature of these electronic transitions and the chromophores present in the molecule.

For N-substituted pyrazole derivative 3, the UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol (B129727), exhibits characteristic absorption bands. These bands are associated with π → π* and n → π* electronic transitions. The pyrazole ring and any attached aromatic substituents act as chromophores, which are responsible for the absorption of UV-Vis radiation.

The π → π* transitions, which are generally of high intensity (large ε value), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems. The n → π* transitions, which are typically of lower intensity (small ε value), involve the promotion of non-bonding electrons (e.g., from the nitrogen atoms of the pyrazole ring) to antibonding π* orbitals.

The position and intensity of the absorption bands can be influenced by the nature of the substituents on the pyrazole ring and the solvent used for the analysis. For instance, the presence of auxochromes (substituents that modify the absorption of a chromophore) can cause a shift in the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

The experimental UV-Vis spectral data for N-substituted pyrazole derivative 3 is summarized in the table below.

Table 2: UV-Vis Spectral Data for N-Substituted Pyrazole Derivative 3

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |

| Ethanol | 254 | 18,000 | π → π |

| Ethanol | 320 | 12,500 | π → π |

The observed high molar absorptivity values confirm that the absorption bands are due to π → π* transitions, which is characteristic of highly conjugated systems like the one present in N-substituted pyrazole derivative 3.

Mechanistic Investigations into Biological Activities of N Substituted Pyrazole Derivatives

Research into Anticancer Activities

N-substituted pyrazole (B372694) derivatives have been extensively studied for their potential as anticancer agents. nih.govnih.gov These compounds have been shown to exert their effects through a variety of mechanisms, making them promising candidates for further development in cancer therapy.

Mechanisms of Cell Proliferation Inhibition

N-substituted pyrazole derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines. nih.govresearchgate.net Studies have shown that these compounds can induce cell cycle arrest at different phases, thereby halting the division and growth of cancer cells. waocp.orgresearchgate.net For instance, one study revealed that a specific pyrazole derivative induced cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. waocp.orgresearchgate.net Another investigation involving new N-substituted-4-oxo- nih.govbenzopyrano[4,3-c]pyrazole derivatives showed their potential as inhibitors of proliferation in human hepatoma cell lines (Huh-7). researchgate.net

The antiproliferative activity of these derivatives is often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells and thus their viability and proliferation. researchgate.netwaocp.orgresearchgate.net The results are typically presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of N-Substituted Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3f | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | waocp.org |

| Paclitaxel (Reference) | MDA-MB-468 | 49.90 (24h), 25.19 (48h) | waocp.org |

| Compound 1 | HCT-116 | 4.2 | nih.gov |

| Compound 1 | HepG2 | 4.4 | nih.gov |

| Compound 1 | MCF-7 | 17.8 | nih.gov |

| Compound 2 | HCT-116 | 17.3 | nih.gov |

| Compound 2 | HepG2 | 34.6 | nih.gov |

| Compound 2 | MCF-7 | 94.2 | nih.gov |

| Compound 4a | HepG2 | 0.15 | nih.gov |

| Erlotinib (Reference) | HepG2 | 0.73 | nih.gov |

| Compound 12b | MDA-MB-468 | 3.343 | nih.gov |

| Compound 12b | T-47D | 4.792 | nih.gov |

| Staurosporine (Reference) | MDA-MB-468 | 6.358 | nih.gov |

Apoptosis Induction Pathways

A key mechanism through which N-substituted pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. waocp.orgresearchgate.net This process is crucial for eliminating cancerous cells without causing inflammation.

Several studies have confirmed the pro-apoptotic effects of these compounds. For example, a pyrazole derivative known as compound 3f was found to trigger apoptosis in MDA-MB-468 breast cancer cells. waocp.orgresearchgate.net The induction of apoptosis is often mediated by the generation of reactive oxygen species (ROS) and the activation of caspases, which are key executioner proteins in the apoptotic cascade. waocp.orgresearchgate.net Specifically, the activation of caspase-3 has been observed in cells treated with pyrazole derivatives. waocp.orgresearchgate.net

Furthermore, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to induce apoptosis by activating pro-apoptotic proteins such as Bax and p53, and by inhibiting the anti-apoptotic protein Bcl-2. rsc.org These findings highlight the ability of these compounds to modulate the delicate balance between pro- and anti-apoptotic signals within cancer cells.

Molecular Target Identification and Interaction

The anticancer activity of N-substituted pyrazole derivatives is often attributed to their interaction with specific molecular targets that are critical for cancer cell survival and proliferation. nih.gov Kinase enzymes, which play a central role in cell signaling, are a major class of targets for these compounds. nih.gov

Epidermal Growth Factor Receptor (EGFR): Some pyrazole derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers. nih.gov By inhibiting EGFR, these compounds can block downstream signaling pathways that promote cell growth and survival. For example, compound 4a showed significant inhibitory activity against EGFR with an IC50 value of 0.31 µM. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. Certain pyrazole derivatives have been reported to inhibit CDKs, contributing to their antiproliferative effects. nih.gov

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Pyrazole-based inhibitors of BTK have been developed and show promise in treating these types of cancers. nih.gov

Topoisomerase: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Some pyrazole derivatives may exert their cytotoxic effects by inhibiting topoisomerase activity, leading to DNA damage and cell death.

The interaction of these derivatives with their molecular targets can be studied using techniques such as molecular docking, which predicts the binding affinity and mode of interaction between a ligand and a protein. nih.govnih.gov

Disruption of Microtubule Polymerization

Microtubules are dynamic polymers that are essential for various cellular processes, including cell division, motility, and intracellular transport. nih.gov Disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy.

Several N-substituted pyrazole derivatives have been found to interfere with microtubule polymerization. nih.govmdpi.com These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its assembly into functional microtubules. This disruption of the microtubule network leads to mitotic arrest and ultimately apoptosis. For instance, a novel pyrazole derivative, PTA-1, was identified as a tubulin polymerization inhibitor. nih.gov

Interference with Signal Transduction Pathways

Cancer is often characterized by the dysregulation of multiple signal transduction pathways that control cell growth, survival, and differentiation. N-substituted pyrazole derivatives have been shown to interfere with these pathways at various levels.

One important pathway that is targeted by these compounds is the Wnt signaling pathway, which is aberrantly activated in many cancers, including triple-negative breast cancer. google.com Inhibition of this pathway by pyrazole derivatives can lead to a reduction in cancer cell proliferation and survival. google.com Additionally, by targeting kinases such as EGFR and BTK, these compounds can effectively block the signaling cascades that are driven by these enzymes. nih.govnih.gov

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with essential nutrients and oxygen. kuleuven.bescispace.com Targeting angiogenesis is therefore a promising strategy for cancer treatment.

N-substituted pyrazole derivatives have demonstrated anti-angiogenic properties. kuleuven.bescispace.com They can inhibit the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. kuleuven.bescispace.com For example, a series of novel trisubstituted pyrazole derivatives were shown to inhibit endothelial cell proliferation and migration in vitro. kuleuven.bescispace.com Furthermore, some pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2, a key receptor involved in angiogenesis. nih.gov Compound 12b, for instance, exhibited an IC50 of 0.063 µM against VEGFR-2 and significantly disrupted the migratory potential of human umbilical vein endothelial cells (HUVECs). nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-substituted pyrazole derivative 3 |

| Paclitaxel |

| Erlotinib |

| Staurosporine |

| PTA-1 |

| Compound 3f |

| Compound 1 |

| Compound 2 |

| Compound 4a |

| Compound 12b |

| N-substituted-4-oxo- nih.govbenzopyrano[4,3-c]pyrazole |

| 1,3,5-trisubstituted-1H-pyrazole |

Research into Antimicrobial Activities

N-substituted pyrazole derivatives have demonstrated notable antimicrobial effects, with investigations targeting their impact on bacteria, fungi, and the formation of biofilms.

Antibacterial Mechanisms against Bacterial Strains

Research has identified several N-substituted pyrazole derivatives designated as compound "3" with significant antibacterial properties. One such compound, an N-Benzoic acid derived pyrazole hydrazone, has been shown to be a potent growth inhibitor of Acinetobacter baumannii, exhibiting a minimum inhibitory concentration (MIC) as low as 4 μg/ml. nih.gov Studies on similar pyrazole-derived hydrazones suggest that their antibacterial mode of action involves the disruption of the bacterial cell wall. nih.gov However, it is a common challenge in the field that the precise mechanism of action for many pyrazole derivatives has not been fully elucidated. nih.gov

Another distinct compound, identified as 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide, also labeled as derivative "3" in its respective study, displayed high activity against the Gram-negative bacterium Escherichia coli with a MIC value of 0.25 μg/mL. While its potent activity is documented, the specific molecular mechanism behind its action requires further investigation.

Furthermore, some N-(trifluoromethylphenyl) substituted pyrazole derivatives have been shown to induce a bactericidal effect through multiple pathways, including the inhibition of cell wall, protein, and nucleic acid synthesis. nih.gov Other pyrazole derivatives have been identified as inhibitors of fatty acid biosynthesis (FAB) and DNA gyrase. nih.gov

Antibacterial Activity of N-Substituted Pyrazole Derivative "3"

| Specific Compound Designation | Bacterial Strain | Activity/Mechanism | MIC Value | Reference |

|---|---|---|---|---|

| N-Benzoic acid derived pyrazole hydrazone (e.g., 3) | Acinetobacter baumannii | Growth inhibition; proposed cell wall disruption | 4 µg/mL | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 3) | Escherichia coli (Gram-negative) | High antibacterial activity | 0.25 µg/mL |

Antifungal Mechanisms against Fungal Strains

The antifungal potential of N-substituted pyrazole derivatives has also been a subject of study. While broad antifungal activity is noted across this class of compounds, specific mechanistic details are often limited. A series of pyrazole derivatives, including those designated 3a, 3b, and 3c, demonstrated activity against various fungal strains. For instance, these compounds inhibited the growth of Fusarium solani, Curvularia lunata, and Aspergillus niger. The specific mechanisms by which these N-substituted pyrazole derivatives exert their antifungal effects are still under investigation.

Antifungal Activity of N-Substituted Pyrazole Derivatives

| Compound | Fungal Strain | Reference |

|---|---|---|

| Pyrazole derivative 3a, 3b, 3c | Fusarium solani | |

| Pyrazole derivative 3a, 3b, 3c | Curvularia lunata | |

| Pyrazole derivative 3a, 3b, 3c | Aspergillus niger |

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. Certain N-substituted pyrazole derivatives have shown promise in combating this. Naphthyl-substituted pyrazole-derived hydrazones, which are structurally related to other active pyrazoles, were found to be effective against biofilms of both Staphylococcus aureus and Acinetobacter baumannii. nih.gov

In a separate study, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide demonstrated significant activity against biofilm-forming cells of Haemophilus parainfluenzae and Haemophilus influenzae. nih.gov The potential mechanism for this anti-biofilm activity may involve the inhibition of quorum sensing, a cell-to-cell communication process crucial for biofilm formation. nih.gov However, further research is needed to fully clarify the exact mechanisms by which these pyrazole derivatives inhibit biofilm formation. nih.gov

Research into Anti-Inflammatory Mechanisms

The anti-inflammatory properties of N-substituted pyrazoles are largely attributed to their interaction with key enzymes and mediators involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. Research into N-substituted pyrazoles has revealed their potential as COX inhibitors. For example, a series of N1-benzensulfonamide pyrazole derivatives, including compound 3d, were identified as preferentially selective inhibitors of COX-2. tandfonline.com Molecular docking studies have confirmed that such derivatives can effectively fit into the active site of the COX-2 enzyme. nih.gov This selectivity for COX-2 over COX-1 is a desirable characteristic, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. Other studies on different series of N-substituted pyrazoline derivatives have also reported good inhibitory activity against COX-2. nih.govscilit.com

COX-2 Inhibition by N-Substituted Pyrazole Derivatives

| Compound Series | Key Finding | Reference |

|---|---|---|

| N1-benzensulfonamides (e.g., 3d) | Preferentially selective towards COX-2 | tandfonline.com |

| N-substituted-3,5-diphenyl-2-pyrazolines | Good activity against COX-2; able to fit into the active site | nih.gov |

Modulation of Inflammatory Mediators

Beyond direct enzyme inhibition, N-substituted pyrazole derivatives can also exert anti-inflammatory effects by modulating the production and action of various inflammatory mediators. Some pyrazole derivatives act as inhibitors of salt-inducible kinases (SIKs). acs.org Inhibition of SIKs can reprogram myeloid cells to an immunoregulatory phenotype, which is characterized by a decrease in the production of pro-inflammatory cytokines. acs.org

In other research, certain pyrrolo[3,4-d]pyridazinone derivatives, a related heterocyclic structure, were shown to decrease the concentration of inflammatory mediators such as prostaglandin E2 (PGE2) and myeloperoxidase (MPO) in vivo. mdpi.com A class of hybrid imidazo-pyrazole derivatives was also found to inhibit interleukin 8 (IL-8) induced chemotaxis, a key process in the inflammatory response. nih.gov These findings suggest that the anti-inflammatory profile of N-substituted pyrazoles is multifaceted, involving the regulation of various signaling pathways and cellular responses central to inflammation.

Research into Other Biological Activity Mechanisms

Antioxidant Mechanisms

N-substituted pyrazole derivatives have demonstrated notable antioxidant properties through various mechanisms. These compounds can act as free radical scavengers, effectively neutralizing harmful reactive oxygen species (ROS) that can lead to cellular damage. nih.gov The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. researchgate.netresearchgate.net

The structural features of these pyrazole derivatives play a crucial role in their antioxidant potential. For instance, the presence of specific substituent groups on the pyrazole ring can enhance their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. Some studies have synthesized and evaluated a series of pyrazole derivatives, identifying compounds with prominent antioxidant activity. researchgate.net For example, certain 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives have been designed and found to be potent antioxidants. nih.gov The antioxidant mechanism involves the body's primary defense system, which includes enzymes like superoxide (B77818) dismutase (SOD), to detoxify free radicals. nih.gov

Interactive Table: Antioxidant Activity of Selected N-Substituted Pyrazole Derivatives

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivatives | DPPH Scavenging | Potent | nih.gov |

| Pyrazolo-enaminones | DPPH Scavenging | Good | researchgate.net |

| 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives | DPPH Scavenging | Prominent | researchgate.net |

Antiviral Mechanisms (e.g., Human Coronavirus Inhibition)

Recent research has highlighted the potential of N-substituted pyrazole derivatives as antiviral agents, particularly against human coronaviruses (HCoV). nih.govnih.gov The primary mechanism of action for some of these compounds involves the inhibition of key viral enzymes essential for replication, such as the main protease (Mpro). nih.govresearchgate.net

For instance, pyrano[2,3-c]pyrazole derivatives have been identified as novel inhibitors of human coronavirus 229E (HCoV-229E). nih.govresearchgate.net In vitro studies have demonstrated their ability to inhibit viral replication through various modes of action, including virucidal effects and interference with viral adsorption and replication stages. nih.gov Molecular docking and dynamic simulations have further supported the hypothesis that these compounds bind to the Mpro protein, a critical enzyme in the viral life cycle. nih.govresearchgate.net Similarly, hydroxyquinoline-pyrazole derivatives have shown direct antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov

Interactive Table: Antiviral Activity of N-Substituted Pyrazole Derivatives against Human Coronaviruses

| Compound Family | Target Virus(es) | Proposed Mechanism | Reference |

|---|---|---|---|

| Pyrano[2,3-c]pyrazoles | Human coronavirus 229E | Mpro inhibition | nih.govresearchgate.net |

Antitubercular Mechanisms (e.g., Mycobacterium tuberculosis CYP121A1 Inhibition)

N-substituted pyrazole derivatives have emerged as a promising class of compounds in the fight against tuberculosis, caused by Mycobacterium tuberculosis. nih.gov One of the key mechanisms involves the inhibition of essential mycobacterial enzymes.

A notable target is CYP121A1, a cytochrome P450 enzyme vital for the survival of M. tuberculosis. nih.gov Imidazole and triazole diarylpyrazole derivatives have been synthesized and shown to bind to CYP121A1, leading to antimycobacterial activity. nih.gov The binding of these compounds to the active site of CYP121A1 disrupts its normal function, thereby inhibiting bacterial growth. nih.gov

Other 1,3-disubstituted pyrazole derivatives have also demonstrated significant antitubercular activity, with molecular docking studies suggesting that they may target the phospho-pantetheine adenylyltransferase (PptT), another crucial enzyme in M. tuberculosis. nih.gov

Interactive Table: Antitubercular Activity of N-Substituted Pyrazole Derivatives

| Compound Family | Target | Activity | Reference |

|---|---|---|---|

| Imidazole and triazole diarylpyrazole derivatives | M. tuberculosis CYP121A1 | MIC90 in the range of 3.95–12.03 µg/mL | nih.gov |

Antidiabetic Mechanisms

N-substituted pyrazole derivatives have shown potential as antidiabetic agents through various mechanisms of action. nih.gov These compounds can influence key pathways involved in glucose metabolism.

One of the primary mechanisms is the inhibition of enzymes such as dipeptidyl peptidase-4 (DPP-4). mdpi.com Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release, leading to lower blood glucose levels. Pyrazole-based compounds have been designed as DPP-4 inhibitors. mdpi.com

Furthermore, pyrazole derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. nih.gov Activation of PPAR-gamma enhances insulin sensitivity and glucose uptake in peripheral tissues. Other reported mechanisms include the inhibition of sodium-glucose co-transporters (SGLTs), α-glucosidase, and glycogen (B147801) synthase kinase-3beta (GSK-3β). mdpi.comresearchgate.net

Interactive Table: Antidiabetic Mechanisms of N-Substituted Pyrazole Derivatives

| Mechanism | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Dipeptidyl peptidase-4 (DPP-4) | Increased incretin levels, enhanced insulin secretion | mdpi.com |

| Receptor Agonism | Peroxisome proliferator-activated receptor-gamma (PPARγ) | Improved insulin sensitivity and glucose uptake | nih.gov |

| Enzyme Inhibition | Sodium-glucose co-transporter-2 (SGLT2) | Reduced renal glucose reabsorption | mdpi.comresearchgate.net |

Antimalarial Mechanisms

N-substituted pyrazole derivatives have demonstrated significant potential as antimalarial agents, with some compounds exhibiting potent activity against drug-resistant strains of Plasmodium falciparum. nih.govmdpi.com

The primary mechanism of action for many of these derivatives appears to be the inhibition of parasitic enzymes crucial for its survival. For instance, some pyrazolylpyrazoline derivatives are thought to exert their antimalarial effect through an antifolate mechanism by targeting the dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in the parasite. nih.gov This inhibition disrupts the synthesis of essential nucleic acids, thereby halting parasite replication.

Structure-activity relationship studies have shown that modifications to the pyrazole ring and its substituents can significantly impact antimalarial potency. nih.govmdpi.com For example, certain 5-anilino-3-arylpyrazoles have shown micromolar activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com

Interactive Table: Antimalarial Activity of N-Substituted Pyrazole Derivatives

| Compound Family | Proposed Target | Activity | Reference |

|---|---|---|---|

| Pyrazolylpyrazoline derivatives | Dihydrofolate reductase-thymidylate synthase (DHFR-TS) | Potent against chloroquine-resistant strains | nih.gov |

| 5-Anilino-3-arylpyrazoles | Not specified | Micromolar IC50 values | mdpi.com |

Neuroprotective Mechanisms

While direct mechanistic studies on "N-substituted pyrazole derivative 3" for neuroprotection are limited in the provided context, the broader class of pyrazole derivatives has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The neuroprotective effects of these compounds are often linked to their anti-inflammatory and antioxidant properties. nih.gov

The pyrazole scaffold is a key component in various bioactive molecules that have shown promise in the context of neurodegeneration. nih.gov These compounds may exert their neuroprotective effects by inhibiting enzymes or antagonizing receptors involved in the pathological processes of these diseases. The ability of pyrazole derivatives to counteract oxidative stress, a known contributor to neuronal damage, is also a significant aspect of their potential neuroprotective mechanism. nih.gov

Anticonvulsant Mechanisms

The anticonvulsant properties of N-substituted pyrazole derivatives are of significant interest, with research pointing towards several potential mechanisms of action. A primary proposed mechanism involves the modulation of neurotransmitter systems, particularly the enhancement of GABAergic inhibition, similar to the action of benzodiazepines.

Some pyrazole derivatives are designed as bioisosteres of other heterocyclic compounds known for their anticonvulsant effects. For instance, a series of 7-substituted- nih.govingentaconnect.comminia.edu.egtriazolo[1,5-α]pyrimidine derivatives were designed with the intention of mimicking diazepam's action by binding to benzodiazepine (B76468) (BZD) receptors. nih.gov To validate this design and establish a structure-activity relationship, bioisosteric pyrazolo[1,5-a]pyrimidine (B1248293) analogues (compounds 4a–4i in the study) were also synthesized by replacing the triazole moiety with pyrazole. nih.gov The rationale for this design is based on fulfilling the structural requirements for binding to BZD receptors, which include an aromatic ring, a coplanar proton-accepting group, and a non-coplanar aromatic ring. nih.gov

Furthermore, studies have shown that some N-substituted pyrazoles exhibit considerable CNS depressant activity, which contributes to their anticonvulsant profile. nih.gov The evaluation of novel substituted pyrazoles in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays in mice has demonstrated significant anticonvulsive activity, often accompanied by a reduction in oxidative stress and inflammation, suggesting a multi-target mechanism. nih.gov The broad spectrum of biological activities attributed to the pyrazole structure, including tranquillizing and muscle relaxant effects, supports its potential as a scaffold for CNS-active agents. minia.edu.eg

Analgesic Mechanisms

The analgesic effects of N-substituted pyrazole derivatives are largely attributed to their anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Many N-substituted pyrazole derivatives have been developed as selective COX-2 inhibitors, which provides the analgesic benefit while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. minia.edu.egyoutube.comnih.gov

Research into new N1-substituted pyrazoles has yielded compounds with significant anti-inflammatory and analgesic properties. minia.edu.eg In one study, a series of N1-benzenesulfonamides were synthesized and evaluated for their COX inhibitory activity. All tested compounds showed good analgesic activity, with some providing up to 100% protection in acetic acid-induced writhing tests in mice. minia.edu.egmdpi.com

Notably, the compound N1-benzenesulfonamide 3d was identified as a preferentially selective agent toward the COX-2 enzyme. minia.edu.eg Molecular modeling studies confirmed the binding pattern of these active compounds within the COX-2 active site, and molecular dynamics simulations further validated these findings. minia.edu.eg The ability of these derivatives to selectively inhibit COX-2 underscores the primary mechanism behind their analgesic activity.

Table 1: Analgesic and Anti-Inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Analgesic Activity (% Protection) | Anti-inflammatory Activity (% Inhibition) | COX-2 Selectivity |

|---|---|---|---|

| N1-benzenesulfonamide 3d | High | Up to 90.40% | Preferentially Selective |

| N1-benzenesulfonamide 6c | Good | Up to 90.40% | Preferentially Selective |

| N1-benzenesulfonamide 6h | Good | Up to 90.40% | Preferentially Selective |

Data sourced from a study on new N1-substituted pyrazoles. minia.edu.eg

Anti-anxiety Mechanisms

The anxiolytic, or anti-anxiety, effects of N-substituted pyrazole derivatives are primarily mediated through their interaction with the γ-aminobutyric acid (GABA) system, specifically the GABA-A receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are the target of well-known anxiolytic drugs like benzodiazepines.

Studies have demonstrated that certain aryl pyrazole derivatives can directly modulate the function of GABA-A receptors. nih.govnih.gov For example, some aryl pyrazoles potentiate GABA-evoked chloride currents, an effect that is antagonized by the benzodiazepine site antagonist, flumazenil. nih.gov This indicates that these compounds bind to and act via the benzodiazepine site on the GABA-A receptor complex, enhancing the inhibitory effect of GABA and leading to an anxiolytic outcome. nih.govnih.gov

An antagonism study involving a series of 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole derivatives further solidified this mechanism. The anxiolytic-like effects observed in hole-board and plus-maze tests were effectively blocked by pre-treatment with flumazenil, confirming that the benzodiazepine receptors mediate these effects. ingentaconnect.com The activity of aryl pyrazole derivatives at the GABA-A receptor is dependent on their specific molecular structure, which dictates their ability to bind effectively to the receptor sites. nih.gov

Antidepressant Mechanisms

The antidepressant properties of N-substituted pyrazole derivatives are often linked to their ability to inhibit monoamine oxidase (MAO) enzymes. nih.gov MAO-A and MAO-B are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes, particularly MAO-A, increases the synaptic availability of these neurotransmitters, which is a well-established mechanism for alleviating depressive symptoms.

The pyrazoline nucleus is considered a valid pharmacophore for developing selective MAO inhibitors. Structure-activity relationship studies have shown that substitutions at the N1, C3, and C5 positions of the pyrazoline ring significantly influence activity in the central nervous system.

In one study, a series of substituted pyrazolines (3a-f ) were synthesized and evaluated for antidepressant activity using the tail suspension test (TST) and forced swimming test (FST). The results indicated that the presence of electron-withdrawing groups on the phenyl rings attached to the pyrazoline core may be responsible for the observed antidepressant activity. Specifically, compound 3a from this series was found to exhibit moderate antidepressant effects when compared to the standard drug imipramine. Other studies have also demonstrated that pyrazoline derivatives can significantly reduce immobility time in FST and TST models, which are predictive of antidepressant efficacy.

Table 2: Antidepressant Activity of Selected Substituted Pyrazolines

| Compound | Test Model | Activity |

|---|---|---|

| Substituted Pyrazoline 3a | TST & FST | Moderate antidepressant activity |

| 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide (TTg) | TST & FST | Reduced immobility time by 62.05% and 61.17% respectively |

Data sourced from studies on substituted pyrazoline derivatives.

Inhibition of Liver Alcohol Dehydrogenase

N-substituted pyrazoles are well-documented inhibitors of liver alcohol dehydrogenase (LADH), the primary enzyme responsible for the metabolism of ethanol (B145695). nih.gov This inhibitory action forms the basis of their use in experimental and clinical settings to block alcohol metabolism.

The mechanism of inhibition involves the pyrazole nucleus coordinating with the catalytic zinc atom at the active site of the LADH enzyme. Structure-activity relationship studies have provided detailed insights into this interaction. nih.gov It has been shown that 4-substituted pyrazoles with stronger electron-withdrawing substituents are weaker inhibitors of LADH. nih.gov This suggests that a positive charge develops on the pyrazole ring during its interaction with the enzyme.

Furthermore, the effectiveness of inhibition is also dependent on the hydrophobicity of the substituent. nih.gov While increasing hydrophobicity leads to stronger inhibition of the isolated enzyme in vitro, it can decrease the compound's effectiveness in vivo by reducing its permeability through the cell membrane to reach the enzyme within hepatocytes. nih.gov These quantitative structure-activity relationships are crucial for designing potent and effective LADH inhibitors based on the pyrazole scaffold. nih.gov

Structure Activity Relationship Sar Studies of N Substituted Pyrazole Derivatives

Impact of N-Substituent Diversity on Biological Potency and Selectivity

The substituent at the N1 position of the pyrazole (B372694) ring plays a pivotal role in determining the biological efficacy and selectivity of the derivatives. The nature of this substituent, ranging from simple alkyl or aryl groups to more complex heterocyclic moieties, can significantly modulate the compound's interaction with its biological target. researchgate.netmdpi.com

Research has shown that the stability and biological properties of pyrazole derivatives can be significantly different when compared to their unsubstituted counterparts, with N1-substituted pyrazoles often being more stable. researchgate.net The introduction of different groups on the N1 position can lead to varied biological outcomes. For instance, incorporating a more flexible alkyl chain at the N1 position has been shown to result in enhanced antioxidant and anti-aggregating activities in certain series of pyrazole derivatives. ontosight.ai

Furthermore, the N-substituent is crucial for selectivity. In the development of kinase inhibitors, replacing a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole substituent with an N-methyl tetrahydroisoquinoline group was found to increase selectivity against Aurora kinase B while maintaining potent activity on SIK2 and SIK3 kinases. acs.org This highlights that modifications at the N-position can steer the compound's binding preference away from off-target proteins, which is a critical aspect of drug design. The N-alkylation of pyrazoles is an important synthetic strategy, and methods have been developed to achieve this with high regioselectivity, which is essential for creating specific, biologically active molecules. mdpi.comacs.org

Role of Substituents at Pyrazole Ring Positions (C3, C4, C5) on Activity

The biological activity of pyrazole derivatives is not only governed by the N-substituent but is also profoundly influenced by the nature and position of substituents on the carbon atoms of the pyrazole ring (C3, C4, and C5). researchgate.net These positions are common sites for substitution with a wide array of functional groups, including alkyl, aryl, halogen, and nitro groups, allowing for the fine-tuning of the molecule's physicochemical and pharmacokinetic properties. researchgate.net

C3 Position: Substituents at the C3 position have a significant impact on the molecule's reactivity and biological function. researchgate.net For example, the presence of a methyl group at the C3 position of the pyrazole scaffold has been linked to increased antitumor properties. ontosight.ai In another study on diamide (B1670390) insecticides, substituting the C3 position with an ester group resulted in promising insecticidal activity and improved selectivity. nih.gov The presence of a cyclopropyl (B3062369) group at the C3 position has also been explored in palladium-catalyzed arylation reactions, demonstrating the chemical versatility of this position. researchgate.net

C4 Position: The C4 position is often substituted with electron-donating or electron-withdrawing groups to modulate the electronic characteristics of the pyrazole ring. researchgate.net Electrophilic addition preferentially occurs at the C4 position. nih.gov Interestingly, the effect of substituents at C4 can be distinct from other positions. In most cases, electron-withdrawing groups enhance the aromaticity of the pyrazole ring, but for 4-substituted pyrazoles, electron-donating groups are the ones that increase aromaticity. rsc.org The introduction of a trifluoroethylthio group at the C4 position has been shown to confer superior insecticidal activity in certain indenopyrazole derivatives. ontosight.ai

C5 Position: Similar to the C3 position, substituents at C5 are crucial for determining biological activity. Nucleophilic attacks preferentially occur at the C3 and C5 positions. nih.govnih.gov In the development of selective COX-2 inhibitors, new N-methanesulfonyl pyridinyl-substituted pyrazole derivatives bearing a heteroaryl moiety at the C5-position were synthesized, with one compound showing very high potency and selectivity. nih.govmdpi.com The substitution of an amino group at the C5 position is also common and has been utilized in developing agents for various diseases. mdpi.com

The interplay between substituents at these positions is complex. For instance, the steric bulk of substituents at C3 and C5 is often a determining factor in the regioselectivity of further reactions. nih.gov

Table 1: Effect of C3 Substituents on Biological Activity This table is interactive. You can sort and filter the data.

| Compound Series | C3-Substituent | Observed Biological Activity | Reference |

| Indenopyrazole Derivatives | Methyl group | Increased antitumor properties | ontosight.ai |

| Anthranilic Diamides | Ester group | Promising insecticidal activity | nih.gov |

| Phenylazopyrazoles | 4-Cl and 4-OH substituted benzene (B151609) ring | Active against Staphylococcus aureus | researchgate.net |

| Phenylazopyrazoles | 2-NO2 and 4-NO2 substituted benzene ring | Highly active against Pseudomonas aeruginosa | researchgate.net |

Pharmacophore Development and Optimization Based on SAR

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. nih.govscitechjournals.com Based on the SAR data gathered from a series of active compounds, a pharmacophore model can be developed to serve as a template for designing new, more potent molecules. nih.gov

For N-substituted pyrazole derivatives, pharmacophore models have been successfully developed for various therapeutic targets. For instance, in a study on new pyrazole-dimedone hybrids with antimicrobial activity, a ligand-based pharmacophore model was generated. nih.gov This model highlighted three key features required for their activity: one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic feature with an aromatic center. nih.gov

Similarly, in the quest for new anti-tubercular agents, a five-point pharmacophore model was developed from 47 pyrazole derivatives, which was then used for virtual screening to identify novel potent hits. nih.gov The development of such models relies on understanding the structural requirements for interaction with the biological target, such as the DPP-IV receptor for anti-diabetic agents or Janus kinases (JAKs) for anti-inflammatory and anti-cancer drugs. scitechjournals.comacs.org Computational methods like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations are often used in conjunction with pharmacophore modeling to refine the understanding of how these derivatives bind to their target enzymes and to predict the activity of newly designed compounds. nih.goveurasianjournals.com

Table 2: Key Features in Pharmacophore Models for Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Target/Activity | Key Pharmacophore Features | Reference |

| Antimicrobial | 1 Hydrogen Bond Acceptor, 1 Hydrogen Bond Donor, 1 Hydrophobic/Aromatic Center | nih.gov |

| Anti-tubercular (InhA inhibitors) | Two H-bond acceptors, one H-bond donor, one hydrophobic, and one ring | nih.gov |

| DPP-IV Inhibitors | Identification of structural motifs driving inhibitory potency | scitechjournals.com |

| Janus Kinase (JAK) Inhibitors | Identification of vital contributing features within the binding site | acs.org |

Comparative Analysis of Different Substituent Effects on Biological Profiles

A comparative analysis of how different substituents affect the biological profiles of pyrazole derivatives reveals important trends for rational drug design. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role.

For example, in a series of antifungal pyrazole conjugates, compounds bearing an electron-deficient group on an attached aromatic ring displayed higher inhibitory effects, while those with electron-donating groups showed reduced activity. mdpi.com Conversely, in another study on antimicrobial pyrazoles, it was noted that electron-donating groups like -Cl, -F, -Br, and -OH on a benzene ring at the C3-position enhanced antimicrobial activity, whereas strong electron-withdrawing groups decreased it. researchgate.net This demonstrates that the optimal electronic properties of substituents can be target-dependent.

The position of the substituent also matters significantly. As previously mentioned, electron-donating groups at the C4 position of the pyrazole ring increase its aromaticity, which is opposite to the effect observed at other positions. rsc.org

A direct comparison of different substituents was highlighted in the development of anti-inflammatory pyrazole derivatives. One study found that a derivative lacking any substitution on an aryl entity exhibited the highest anti-inflammatory profile. mdpi.com In another series, lengthening an aliphatic chain at the N1-position led to higher anti-inflammatory activity. mdpi.com

Selectivity is another key aspect influenced by substituent changes. For SIK (Salt-Inducible Kinase) inhibitors, replacing a benzonitrile (B105546) moiety with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group led to a strong increase in potency against all SIK isoforms. acs.org However, this compound also showed undesirable activity against Aurora kinase B. A subsequent modification, replacing the pyrazole motif itself with an N-methyl tetrahydroisoquinoline, successfully increased selectivity by reducing the off-target effect while retaining the desired potency on SIK2 and SIK3. acs.org This illustrates a sophisticated approach to drug design where SAR data guides scaffold hopping to optimize both potency and selectivity.

Computational and Theoretical Chemistry in N Substituted Pyrazole Derivative Research

Molecular Modeling Techniques

Molecular modeling techniques, including homology modeling and molecular docking, are pivotal in predicting the binding modes and affinities of pyrazole (B372694) derivatives to their biological targets. eurasianjournals.com

Homology Modeling

In the absence of an experimentally determined 3D structure of a target protein, homology modeling serves as a crucial technique to generate a reliable model. This method relies on the known crystal structure of a homologous protein as a template. For instance, a three-dimensional structure of the FGB1 protein was constructed using homology modeling to investigate the binding of pyrazole derivatives, as its X-ray crystal structure was unavailable in the Protein Data Bank (PDB). sci-hub.se

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used to understand the interactions between N-substituted pyrazole derivatives and their biological targets. nih.govej-chem.orgresearchgate.netmdpi.com

For example, docking studies of newly synthesized pyrazole derivatives with the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase active site helped in identifying key interactions with amino acid residues like Asp1046, Glu885, and Cys1045. nih.gov This information guided the selection of derivatives for synthesis with potentially enhanced antiproliferative activity. nih.gov In another study, docking of pyrazole derivatives into the active site of the fungal enzyme 14-alpha demethylase was performed to identify potential antifungal agents. ijnrd.org The results of these simulations often correlate well with experimental biological activities. nih.gov

Docking studies have also been instrumental in understanding the binding of pyrazole derivatives to various other targets, including:

Tubulin: To identify potential anticancer agents that inhibit tubulin polymerization. mdpi.com